molecular formula C10H11ClO2 B13342742 3-(5-Chloro-2-methoxyphenyl)propanal CAS No. 33538-84-0

3-(5-Chloro-2-methoxyphenyl)propanal

Katalognummer: B13342742
CAS-Nummer: 33538-84-0
Molekulargewicht: 198.64 g/mol
InChI-Schlüssel: DSAAKKKOQMUFQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-2-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)propanal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an appropriate aldehyde is reacted with acetone in the presence of a base such as sodium hydroxide . The reaction typically requires stirring at room temperature followed by heating to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(5-Chloro-2-methoxyphenyl)propanoic acid.

    Reduction: 3-(5-Chloro-2-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloro-2-methoxyphenyl)propanal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and methoxy substituents on the benzene ring can influence the compound’s binding affinity and specificity towards different targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(5-Chloro-2-methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(5-Chloro-2-methoxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-(2-Methoxyphenyl)propanal: Similar structure but without the chlorine substituent.

Uniqueness

3-(5-Chloro-2-methoxyphenyl)propanal is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

33538-84-0

Molekularformel

C10H11ClO2

Molekulargewicht

198.64 g/mol

IUPAC-Name

3-(5-chloro-2-methoxyphenyl)propanal

InChI

InChI=1S/C10H11ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-7H,2-3H2,1H3

InChI-Schlüssel

DSAAKKKOQMUFQY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)CCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.